![molecular formula C19H13F3O2 B13697264 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione is a synthetic organic compound with the molecular formula C19H13F3O2 It is characterized by the presence of a naphthalene-1,4-dione core substituted with a 2-methyl group and a 4-(trifluoromethyl)benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1,4-naphthoquinone and 4-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-methyl-1,4-naphthoquinone is reacted with 4-(trifluoromethyl)benzyl chloride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to naphthohydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of naphthohydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone or benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,4-naphthoquinone: Lacks the 4-(trifluoromethyl)benzyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzyl chloride: Used as a starting material in the synthesis but lacks the naphthoquinone core.
1,4-Naphthoquinone: The parent compound without the 2-methyl and 4-(trifluoromethyl)benzyl substitutions.
Uniqueness
2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione is unique due to the presence of both the 2-methyl group and the 4-(trifluoromethyl)benzyl group. These substitutions confer distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H13F3O2 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H13F3O2/c1-11-16(10-12-6-8-13(9-7-12)19(20,21)22)18(24)15-5-3-2-4-14(15)17(11)23/h2-9H,10H2,1H3 |
Clave InChI |
HJCCZYJOEFZEHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






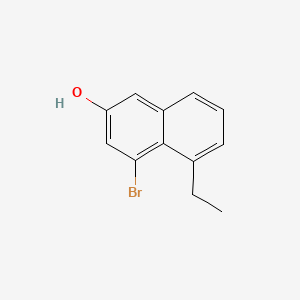
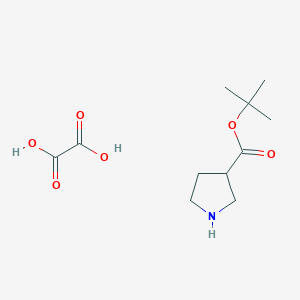
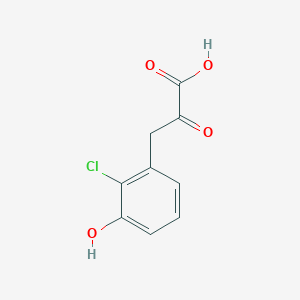
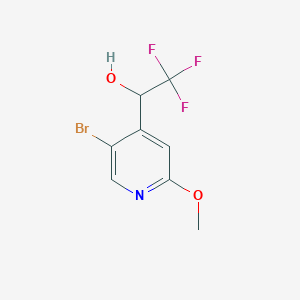

![N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide](/img/structure/B13697221.png)
![4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)
![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)
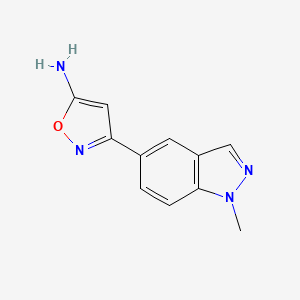
![(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine](/img/structure/B13697248.png)
